2-Methyl-3-nitrophenylacetic Acid
Overview
Description
2-Methyl-3-nitrophenylacetic acid is a chemical compound with the molecular formula C9H9NO4 . It has an average mass of 195.172 Da and a monoisotopic mass of 195.053162 Da .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-nitrophenylacetic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure also includes a carboxylic acid group (COOH) and a nitro group (NO2) attached to the phenyl ring .Physical And Chemical Properties Analysis
2-Methyl-3-nitrophenylacetic acid has a density of 1.3±0.1 g/cm3, a boiling point of 377.6±27.0 °C at 760 mmHg, and a flash point of 168.1±12.2 °C . It has a molar refractivity of 48.7±0.3 cm3, a polar surface area of 83 Å2, and a molar volume of 145.0±3.0 cm3 .Scientific Research Applications
Application in Electrochemical Sensing
2-Methyl-3-nitrophenylacetic acid has been utilized in the development of electrochemical sensing platforms. A study by Shah et al. (2017) describes how gold-copper alloy nanoparticles modified electrodes were used for the detection of nitro aromatic toxins, including 2-methyl-3-nitrophenylacetic acid. This application demonstrates the potential for sensitive detection of environmental pollutants (Shah et al., 2017).
Use in Photodecarboxylation Studies
Another study highlights the application of 2-methyl-3-nitrophenylacetic acid derivatives in photodecarboxylation research. Shigemoto et al. (2021) investigated zinc photocages constructed using m-nitrophenylacetic acid variants, including 2-methyl-3-nitrophenylacetic acid, for improved photodecarboxylation properties. This research indicates the chemical's role in developing tools for biological applications (Shigemoto et al., 2021).
Role in Analytical Chemistry
Janczura et al. (2021) conducted a study focusing on the use of 2-methyl-3-nitrophenylacetic acid in analytical chemistry. They explored the molecularly imprinted polymer (MIP) method for determining nitroxidative stress products, specifically analyzing 4-hydroxyphenylacetic acid conversion. This showcases the compound's potential in developing selective analytical methods for biomedical research (Janczura et al., 2021).
Synthesis of Ropinirole Hydrochloride
In pharmaceutical research, 2-methyl-3-nitrophenylacetic acid was used in the synthesis of Ropinirole hydrochloride, a medication used to treat Parkinson's disease. Qian (2007) outlined the synthesis process, starting from 2-methyl-3-nitrophenylacetic acid, demonstrating its role in creating important medical treatments (Qian, 2007).
Safety And Hazards
properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-7(5-9(11)12)3-2-4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIOFILTAJJDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543082 | |
Record name | (2-Methyl-3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitrophenylacetic Acid | |
CAS RN |
23876-15-5 | |
Record name | 2-Methyl-3-nitrobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23876-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methyl-3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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